(R)-3-iodo-1-phenyl-1-propanol is a chiral organic compound with significant applications in medicinal chemistry, particularly as a building block for synthesizing various pharmaceuticals. Its molecular formula is CHIO, and it has a molecular weight of 262.09 g/mol. This compound is characterized by the presence of an iodine atom at the third carbon of the propanol chain, contributing to its reactivity and utility in asymmetric synthesis .
(R)-3-iodo-1-phenyl-1-propanol can be sourced from chemical suppliers and is classified under alcohols due to its hydroxyl (-OH) functional group. It is also categorized as a halogenated alcohol due to the presence of an iodine atom, which influences its chemical behavior and potential reactivity in various synthetic pathways .
The synthesis of (R)-3-iodo-1-phenyl-1-propanol typically involves several methods, including:
(R)-3-iodo-1-phenyl-1-propanol possesses a specific stereochemistry denoted by its (R) configuration at the chiral center. The structural representation includes:
The compound's structure can be visualized using its SMILES notation: C1=CC=C(C=C1)[C@@H](CCI)O, indicating a phenyl ring attached to a propanol chain with an iodine substituent on the third carbon .
(R)-3-iodo-1-phenyl-1-propanol participates in various chemical reactions due to its functional groups:
These reactions highlight the versatility of (R)-3-iodo-1-phenyl-1-propanol in organic synthesis.
The mechanism of action for (R)-3-iodo-1-phenyl-1-propanol primarily revolves around its reactivity as a nucleophile or electrophile in various synthetic pathways:
These mechanisms underscore the importance of understanding reaction conditions and stereochemical implications when utilizing this compound in synthesis.
(R)-3-iodo-1-phenyl-1-propanol exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHIO |
| Molecular Weight | 262.09 g/mol |
| Boiling Point | Approximately 200 °C |
| Melting Point | Not specified |
| Purity | Typically ≥ 95% |
These properties indicate that (R)-3-iodo-1-phenyl-1-propanol is stable under standard laboratory conditions but may require careful handling due to its halogen content .
(R)-3-iodo-1-phenyl-1-propanol serves multiple roles in scientific research:
Halogen exchange via the Finkelstein reaction represents the most direct route to (R)-3-iodo-1-phenyl-1-propanol from chloro precursors. This equilibrium-driven substitution leverages sodium iodide’s high solubility in acetone, facilitating precipitation of sodium chloride and driving the reaction toward iodo compound formation. Key reaction parameters include:
Table 1: Optimized Finkelstein Reaction Conditions for (R)-3-Iodo-1-phenyl-1-propanol Synthesis
| Parameter | Optimal Value | Variation Impact |
|---|---|---|
| Solvent | Anhydrous acetone | Lower yields with protic solvents |
| Temperature | 60–65°C (reflux) | <50°C: Slow kinetics; >70°C: Decomposition |
| NaI Stoichiometry | 1.5–2.0 equivalents | <1.2 eq: Incomplete conversion |
| Reaction Time | 12–24 hours | <8h: Partial conversion; >30h: Side products |
Experimental protocols require strict anhydrous conditions to prevent hydrolysis of the iodo group. Purification typically involves extraction with ethyl acetate/water, followed by solvent evaporation and vacuum distillation. Characterization relies on specific rotation ([α]D = -46° for enantiopure (S)-analog in CHCl₃) [6], ¹H NMR (diagnostic signals: δ 3.55–3.65 ppm, t, CH₂I; δ 1.95–2.05 ppm, quintet, CH₂), and chiral HPLC validation .
Chiral auxiliaries enable stereocontrol through covalently bound templates. The dibenzylamino auxiliary derived from D-phenylalanine exemplifies this approach:
Step 1: (R)-2-(Dibenzylamino)-3-phenylpropan-1-ol + ClSO₂R → Chiral sulfonate ester Step 2: Nucleophilic displacement with NaI → (R)-3-Iodo-1-phenyl-1-propanol + Auxiliary recovery This method achieves >90% ee by exploiting the pre-existing chiral center (C2) to direct inversion at C3 during substitution. Critical factors include:
Limitations involve the 3-step auxiliary attachment/cleavage sequence, lowering overall yield to 35–40% despite high stereoselectivity.
Kinetic resolution separates racemic mixtures through differential reaction rates of enantiomers. Two enzymatic strategies are prominent:
Lipase-catalyzed acylative resolution:Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer of 1-phenylpropanol precursors, leaving unreacted (R)-alcohol (60–70% yield, 85–90% ee). Subsequent Appel iodination (I₂, PPh₃) yields enantiopure iodo compound:
(R)-1-Phenyl-1-propanol + vinyl acetate → [(S)-acetate] + (R)-Alcohol (R)-Alcohol + I₂/PPh₃ → (R)-3-Iodo-1-phenyl-1-propanol Transition-metal-catalyzed dynamic kinetic resolution:Palladium catalysts racemize halohydrin intermediates via π-allyl species while enzymatic acylation proceeds. This elevates yields to >85% by circumventing the 50% theoretical limit of classical kinetic resolution [5].
Chiral titanium complexes enable enantioselective cyclopropanol ring-opening, generating homoenolate equivalents for iodination:
Cyclopropanol + Ti((R,R)-TADDOLate)₂ → Chiral titanium homoenolate Homogenolate + I⁺ source → (R)-3-Iodo-1-phenyl-1-propanol The TADDOL-titanium catalyst (5–20 mol%) controls stereochemistry through a rigid C₂-symmetric pocket, coordinating both cyclopropanol oxygen and iodide electrophile. Reported results include:
Alternative osmium-catalyzed asymmetric dihydroxylation of allylbenzene derivatives provides chiral diols that undergo regioselective iodination at C3. This method delivers 67–97% ee for β-blocker precursors but requires additional steps to access the iodohydrin .
The synthesis of (R)-3-iodo-1-phenyl-1-propanol exemplifies modern stereochemical control strategies, with method selection dictated by target enantiomeric excess, scalability, and available starting materials.
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: